molecular formula C9H6OSe2 B14430411 4-Phenyl-2H-1,3-diselenol-2-one CAS No. 80623-56-9

4-Phenyl-2H-1,3-diselenol-2-one

Cat. No.: B14430411
CAS No.: 80623-56-9
M. Wt: 288.1 g/mol
InChI Key: FOJABTQXEQUSIQ-UHFFFAOYSA-N
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Description

4-Phenyl-2H-1,3-diselenol-2-one is an organoselenium compound characterized by the presence of a phenyl group attached to a diselenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2H-1,3-diselenol-2-one typically involves the reaction of phenylselenol with carbon diselenide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diselenol ring. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2H-1,3-diselenol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or selenoxides.

    Reduction: Reduction reactions can convert the diselenol ring to a selenol group.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Diselenides and selenoxides.

    Reduction: Selenol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Phenyl-2H-1,3-diselenol-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of selenium-containing compounds.

    Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-1,3-diselenol-2-one involves its interaction with biological molecules through the formation of selenoenzymes. These enzymes play a crucial role in redox reactions and help in maintaining cellular homeostasis. The compound’s ability to modulate oxidative stress pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-dioxolan-2-one: Similar in structure but contains oxygen instead of selenium.

    7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Contains a benzodiazepine ring with a phenyl group.

Uniqueness

4-Phenyl-2H-1,3-diselenol-2-one is unique due to the presence of selenium atoms in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

80623-56-9

Molecular Formula

C9H6OSe2

Molecular Weight

288.1 g/mol

IUPAC Name

4-phenyl-1,3-diselenol-2-one

InChI

InChI=1S/C9H6OSe2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H

InChI Key

FOJABTQXEQUSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[Se]C(=O)[Se]2

Origin of Product

United States

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